4-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an amino group, an isopropyl group, and a methoxypropyl group attached to the pyrazole ring.
Preparation Methods
The synthesis of 4-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 4-amino-1-isopropyl-1H-pyrazole-3-carboxylic acid with 3-methoxypropylamine under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
4-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxamide has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be used in biochemical assays to study enzyme interactions and protein-ligand binding.
Industry: It can be utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
4-Amino-1-isopropyl-1H-pyrazole-3-carboxamide: Lacks the methoxypropyl group, which may affect its chemical properties and biological activity.
4-Amino-1-methyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic effects.
4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide: Has a shorter methoxyethyl group, which may influence its solubility and reactivity.
Properties
IUPAC Name |
4-amino-N-(3-methoxypropyl)-1-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-8(2)15-7-9(12)10(14-15)11(16)13-5-4-6-17-3/h7-8H,4-6,12H2,1-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDKVDULBHJGRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)NCCCOC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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